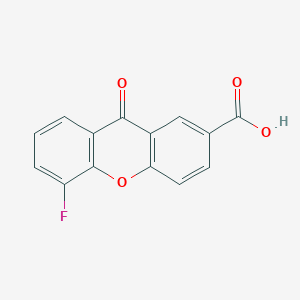
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a fluorinated xanthene derivative with the molecular formula C14H7FO4. This compound is known for its unique structural features, which include a xanthene core substituted with a fluorine atom and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid typically involves the fluorination of a xanthene precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The xanthene core allows for interactions with various enzymes and receptors, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Xanthone-2-carboxylic acid: Similar structure but lacks the fluorine atom.
9H-Xanthene-2-carboxylic acid: Another xanthene derivative with different substitution patterns
Uniqueness: 5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Biological Activity
5-Fluoro-9-oxo-9H-xanthene-2-carboxylic acid is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Xanthones
Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity of xanthones allows for modifications that can enhance their pharmacological profiles .
Chemical Structure and Properties
This compound features a fluorine atom at the 5-position and a carboxylic acid group at the 2-position, which may influence its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of α-glucosidase, which is relevant in managing diabetes by delaying carbohydrate absorption .
Central Nervous System (CNS) Effects
The compound has also been studied as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR1). This modulation can enhance glutamate signaling, which is crucial in various CNS disorders. The development of fluorinated xanthene derivatives aims to improve pharmacokinetic properties and selectivity towards mGluR1, suggesting potential applications in treating neurological conditions .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of several xanthone derivatives against common bacterial strains. While some derivatives showed significant activity, this compound was noted for its moderate inhibitory effects against Staphylococcus aureus and Candida albicans but lacked potency compared to other analogues .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, 5-fluoro derivatives were assessed for their ability to inhibit α-glucosidase. Results indicated that modifications at the xanthene structure could lead to varying degrees of inhibition, with some fluorinated compounds demonstrating enhanced activity compared to non-fluorinated counterparts .
Research Table: Biological Activities of Xanthone Derivatives
Properties
Molecular Formula |
C14H7FO4 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
5-fluoro-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H7FO4/c15-10-3-1-2-8-12(16)9-6-7(14(17)18)4-5-11(9)19-13(8)10/h1-6H,(H,17,18) |
InChI Key |
CGXDQUXXNXOSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















